Product packaging for Zygophyloside L(Cat. No.:)

Zygophyloside L

Cat. No.: B1259224
M. Wt: 1059.2 g/mol
InChI Key: ICTLJGLVMOPKOI-TYJPXZRRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Zygophyloside L is a natural product compound offered for research purposes. It belongs to a class of saponin glycosides found in various plant species within the Zygophyllaceae family, such as those from the Zygophyllum and Fagonia genera . Compounds in this class have been identified through LC-MS profiling and are of significant interest in phytochemical research . While specific biological data for this compound is the subject of ongoing investigation, studies on structurally related zygophylosides have revealed promising bioactivities. Research on other zygophylosides and plant extracts containing them has demonstrated potential anti-microbial and anti-biofilm properties, as well as cytotoxic effects against various human cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) . The mechanism of action for this compound class is not fully elucidated but may involve interaction with key enzymatic targets. In silico docking studies suggest that related plant constituents can feasibly bind to molecular targets such as human topoisomerase IIβ (h-TOP-IIβ), which is a recognized target for anti-cancer therapeutics . This product is provided for laboratory research use only. It is strictly not for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C53H86O21 B1259224 Zygophyloside L

Properties

Molecular Formula

C53H86O21

Molecular Weight

1059.2 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4aR,6aR,6aR,6bR,8aR,10S,12aR,14aR,14bS)-10-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,6a,6b,9,9,12a-heptamethyl-4,5,6,6a,7,8,8a,10,11,12,13,14,14a,14b-tetradecahydro-1H-picene-4a-carboxylate

InChI

InChI=1S/C53H86O21/c1-22-11-16-53(48(66)74-45-41(65)38(62)35(59)27(19-54)69-45)18-17-51(7)25(32(53)23(22)2)9-10-30-50(6)14-13-31(49(4,5)29(50)12-15-52(30,51)8)71-47-43(39(63)36(60)28(20-55)70-47)73-46-42(34(58)26(56)21-67-46)72-44-40(64)37(61)33(57)24(3)68-44/h11,23-47,54-65H,9-10,12-21H2,1-8H3/t23-,24-,25+,26-,27+,28+,29-,30+,31-,32-,33-,34-,35+,36+,37+,38-,39-,40+,41+,42+,43+,44-,45-,46-,47-,50-,51+,52+,53-/m0/s1

InChI Key

ICTLJGLVMOPKOI-TYJPXZRRSA-N

Isomeric SMILES

C[C@@H]1[C@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC[C@]2(CC=C1C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C

Canonical SMILES

CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC=C1C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C)C)(C)C)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(CO8)O)O)OC9C(C(C(C(O9)C)O)O)O)C

Synonyms

3-O-(rhamnopyranoyl-1-2-arabinopyranosyl-1-2-glucopyranosyl)urs-20(21)-en-28-oic acid 28-O-(glucopyranosyl) ester
zygophyloside L

Origin of Product

United States

Natural Occurrence and Botanical Sourcing of Zygophyloside L

Identification of Zygophyloside L Producing Plant Species: Zygophyllum gaetulum

This compound, along with other related saponins (B1172615) like zygophylosides I and M, has been identified and isolated from Zygophyllum gaetulum nih.govacs.orgresearchgate.net. This plant belongs to the family Zygophyllaceae researchgate.netplantnet.org. Zygophyllum gaetulum, commonly known as "El Aggaya" or "El Berraya" in the Moroccan Sahara, is a medicinal plant recognized in traditional folk medicine researchgate.net. Phytochemical screenings have confirmed that the leaves of this species are particularly rich in saponins, including bisdesmosidic triterpene saponins like this compound researchgate.net.

CompoundProducing Plant SpeciesFamily
This compoundZygophyllum gaetulumZygophyllaceae
Table 1: Botanical Source of this compound

Geographic Distribution and Ecological Niches of Zygophyllum Species

The genus Zygophyllum encompasses approximately 80 to 100 species that are primarily distributed in the arid and semi-arid regions of Africa, the Mediterranean Basin, Central Asia, and Australia ekb.egekb.eg. These plants are well-adapted to harsh environmental conditions, often thriving in desert and steppe habitats as succulent, drought-resistant, and/or salt-tolerant species ekb.eg.

Zygophyllum gaetulum, the specific source of this compound, is an endemic species predominantly found in the Moroccan Sahara, with a notable prevalence in the Drâa-Tafilalet region researchgate.netresearchgate.net. Its distribution also extends to the southern slopes of the Atlas Mountains in Morocco and includes a single population in the Jandía Peninsula (Fuerteventura) in the Canary Islands, Spain miteco.gob.es. This species typically grows in halophilic (salt-loving) environments, such as stony grounds and areas with organic sands transported by wind miteco.gob.es. It is a small, highly branched shrub that can reach heights of 25-30 cm, characterized by its flexible, jointed branches and cylindrical, succulent leaves miteco.gob.es.

Presence of this compound in Specific Plant Organs and Tissues (e.g., Aerial Parts)

Research has shown that this compound is isolated from the aerial parts of Zygophyllum gaetulum ekb.eg. The aerial parts of a plant generally include the stems, leaves, flowers, and fruits—essentially all parts that are exposed to the air. Phytochemical investigations have specifically highlighted that the leaves of Z. gaetulum are rich in saponins, which include the class of bisdesmosidic triterpene saponins to which this compound belongs researchgate.net.

Mentioned Compounds

Compound Name
This compound
Zygophyloside I
Zygophyloside M
Table 2: List of Chemical Compounds Mentioned

Isolation, Purification, and Advanced Analytical Characterization of Zygophyloside L

Advanced Methodologies for Zygophyloside L Isolation

The initial step in studying this compound involves its extraction and purification from plant material, most notably Zygophyllum gaetulum. nih.gov This process requires a multi-step approach to separate the target compound from a complex mixture of other secondary metabolites.

Chromatographic Separation Techniques

Chromatographic methods are central to the purification of this compound. Following initial extraction, a series of chromatographic steps are employed to achieve high purity.

Reversed-Phase Preparative High-Performance Liquid Chromatography (HPLC): This technique is a powerful tool for the final purification of this compound. tandfonline.com In a typical application, a C-18 column is used, and the mobile phase often consists of a methanol-water mixture. tandfonline.com For instance, a 54:46 methanol-water solvent system has been successfully used to separate this compound from other closely related saponins (B1172615). tandfonline.com

Sep-pak C-18 Cartridges: These cartridges are frequently used for the initial fractionation of crude extracts. nih.gov The process involves a stepwise gradient elution with mixtures of methanol (B129727) and water, allowing for the separation of compounds based on their polarity. nih.gov This preliminary separation simplifies the subsequent purification steps. nih.gov

Column Chromatography: Techniques like Sephadex LH-20 column chromatography are also utilized. tandfonline.comresearchgate.net In this method, methanol is a common eluent, and fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the desired saponins. tandfonline.com

Solvent Extraction and Fractionation Strategies

The journey to isolating this compound begins with the extraction of the compound from the plant matrix.

Methanolic Extraction: Methanol is a commonly used solvent for the initial extraction of saponins from the dried and powdered plant material. tandfonline.com The methanolic extract contains a wide array of compounds, necessitating further fractionation. tandfonline.com

Solvent Partitioning: Following methanolic extraction, the residue is often subjected to liquid-liquid partitioning with solvents of increasing polarity. This strategy helps to group compounds with similar polarities, thereby simplifying the subsequent chromatographic separations. researchgate.net

Spectroscopic and Spectrometric Approaches for this compound Structural Elucidation

Once a pure sample of this compound is obtained, its chemical structure is determined using a suite of advanced spectroscopic and spectrometric methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the complex structure of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for assigning the proton (¹H) and carbon (¹³C) signals and determining the connectivity of the atoms.

The structure of this compound has been determined as 3β-O-[α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranosyl-(1→2)-β-D-glucopyranosyl]urs-20(21)-en-28-oic acid 28-O-[β-D-glucopyranosyl] ester. nih.govacs.org This was established through comprehensive 1D and 2D NMR analyses. nih.govacs.org

Table 1: Key NMR Data for this compound

Technique Observation Interpretation
¹H-NMR Reveals signals for anomeric protons of the sugar units. Confirms the presence and stereochemistry of the glycosidic linkages.
¹³C-NMR Provides signals for all carbon atoms in the molecule, including the aglycone and sugar moieties. Allows for the complete carbon skeleton assignment.

| 2D NMR (COSY, HMQC, HMBC) | Shows correlations between protons and carbons. | Establishes the connectivity within the aglycone and sugar units, and determines the attachment points of the sugar chains to the aglycone. colab.wsglycoscience.ru |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound, which aids in confirming its structure.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the molecular formula of the compound. researchgate.net

Liquid Chromatography-Electrospray Ionization-Time of Flight-Mass Spectrometry (LC-ESI-TOF-MS): This hyphenated technique combines the separation power of liquid chromatography with the sensitive detection and accurate mass measurement of TOF-MS. nih.govsemanticscholar.orgnih.gov It is instrumental in analyzing complex mixtures and identifying known and novel compounds like this compound and its analogs. nih.gov

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy

While NMR and MS are the primary tools for detailed structural elucidation, UV-Vis and IR spectroscopy provide complementary information about the functional groups present in this compound.

UV-Vis Spectroscopy: The UV-Vis spectrum can indicate the presence of chromophores, such as carbon-carbon double bonds, within the molecule. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of specific functional groups. For triterpenoid (B12794562) saponins like this compound, characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bond (C=C) groups are expected. researchgate.netgazi.edu.tr For example, IR spectra of related compounds show peaks around 3345 cm⁻¹ (OH), 1739 cm⁻¹ (C=O), and 1662 cm⁻¹ (C=C). researchgate.net

Structure Activity Relationship Sar Studies of Zygophyloside L and Analogs

Identification of Key Pharmacophoric Features in Zygophyloside L Structure

This compound is a bisdesmosidic triterpene saponin (B1150181) isolated from plants of the Zygophyllum genus, such as Zygophyllum gaetulum. acs.orgresearchgate.net Its complex structure is foundational to its biological activity. The key pharmacophoric features—the essential aspects of the molecule's structure that are responsible for its biological activity—can be broken down into several key components: the triterpenoid (B12794562) backbone, the glycosidic linkages, and the specific sugar moieties.

The core of this compound is an ursane-type triterpenoid skeleton. This rigid, lipophilic backbone serves as a scaffold for the attached sugar chains and is a common feature among many biologically active saponins (B1172615). The specific stereochemistry and substitution pattern on this triterpenoid core are critical for orienting the molecule correctly within a biological target.

Attached to this aglycone are two separate sugar chains, making it a bisdesmosidic saponin. acs.org One sugar chain is attached at the C-3 position of the triterpenoid, and the other is an ester linkage at the C-28 carboxyl group. acs.org This dual attachment is a significant pharmacophoric element. The nature and length of these sugar chains are pivotal in modulating the compound's solubility, cell permeability, and interaction with specific receptors or enzymes.

The sugar chain at the C-3 position of this compound consists of a linear trisaccharide: α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranosyl-(1→2)-β-D-glucopyranosyl. acs.org The specific sequence and anomeric configuration of these sugars are vital. The terminal rhamnose unit, in particular, can play a significant role in molecular recognition. At the C-28 position, a single β-D-glucopyranosyl ester is present. acs.org The presence of this ester linkage can influence the compound's stability and metabolic fate.

Comparative Analysis of this compound Structural Variants and Their Biological Activity Profiles

The biological activity of this compound can be better understood by comparing its structure and activity with those of its naturally occurring analogs. These comparisons highlight how small structural modifications can lead to significant changes in biological function.

CompoundStructural Difference from this compoundImplied Impact on Activity
Zygophyloside I Presence of a sulfonyl group on the C-28 glucose. acs.orgThe addition of a charged sulfonyl group can significantly alter polarity and interaction with biological targets, potentially enhancing or modifying activity. researchgate.net
Zygophyloside M Different aglycone (27-nor-olean-12-en-28-oic acid) and different sugar at C-3 (β-D-quinovopyranosyl). acs.orgChanges to both the triterpenoid core and the sugar moiety drastically alter the overall shape and polarity, leading to a different biological profile.
Zygophyloside F & G Variations in sugar chains and potential aglycone. mdpi.comresearchgate.netThese compounds, identified alongside this compound in some species, likely exhibit different potencies or types of biological activity due to these glycosidic variations.
Zygofaboside A Sulfated ursane-type saponin. researchgate.netcolab.wsThe presence of sulfate (B86663) groups, as seen in related compounds, is a key determinant of activity, often increasing the compound's water solubility and interaction with specific enzymes. researchgate.net

Studies on other triterpenoid saponins have shown that the presence and position of sulfonyl groups can significantly enhance cytotoxicity. researchgate.net For instance, the sulfated analog Zygophyloside D has demonstrated different cytotoxic potential compared to its non-sulfated counterparts, indicating that the sulfonyl group is a critical determinant of activity. researchgate.net Furthermore, the type of sugar linkage at the C-3 position has been shown to have a substantial effect on cytotoxicity in ursane-type triterpenoids. researchgate.net

Computational Approaches in this compound SAR Analysis (e.g., Molecular Docking)

While specific molecular docking studies focusing exclusively on this compound are not widely published, research on analogous compounds from the Zygophyllum genus provides a framework for understanding its potential interactions. researchgate.netmdpi.comcolab.ws Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Docking studies performed on other saponins isolated from Zygophyllum species, such as Zygofaboside A, have been used to investigate their binding to enzymes like urease. researchgate.netcolab.ws These studies help to elucidate the structure-activity relationship by identifying key binding interactions, such as hydrogen bonds and hydrophobic interactions, between the saponin and the active site of the enzyme. colab.ws

For a molecule like this compound, a hypothetical docking study would likely reveal the following:

The triterpenoid backbone would anchor the molecule in a hydrophobic pocket of the target protein.

The sugar moieties, with their numerous hydroxyl groups, would form a network of hydrogen bonds with polar amino acid residues at the entrance or within the active site.

The specific arrangement of the sugar chains would be crucial for the precise fit and orientation of the entire molecule, influencing its inhibitory potency.

Chemical Synthesis and Derivatization Strategies for Zygophyloside L

Total Synthesis Approaches for Zygophyloside L and Core Structures of Related Triterpenes

The total synthesis of a molecule as complex as this compound has not yet been reported in the literature. However, the synthesis of its core components—the triterpenoid (B12794562) aglycone and the oligosaccharide moieties—has been the subject of extensive research. A convergent strategy is typically envisioned for such targets, involving the independent synthesis of the aglycone and the glycan portions, followed by their strategic coupling. scribd.com

Triterpene Core Synthesis: The biosynthesis of triterpenoid skeletons begins with the cyclization of 2,3-oxidosqualene, a reaction catalyzed by oxidosqualene cyclases (OSCs). nih.gov This process creates the vast structural diversity of triterpenoid scaffolds found in nature, including the ursane (B1242777), oleanane, and lupane (B1675458) types. nih.govresearchgate.net In the laboratory, the synthesis of these pentacyclic cores is a formidable task that requires multi-step sequences. Key strategies often involve:

Intramolecular Diels-Alder Reactions: Building the polycyclic system through cycloaddition reactions.

Cation-Olefin Cyclizations: Mimicking the biosynthetic pathway to form multiple rings in a single cascade.

Radical Cyclizations: Using radical-mediated processes to construct the carbon-carbon bonds of the core structure.

Once the basic skeleton is assembled, further functionalization is required to install the necessary hydroxyl and carboxyl groups found in the natural aglycone of this compound. These modifications often involve stereoselective oxidations and reductions, which can be challenging on a complex scaffold. nih.gov

Oligosaccharide Synthesis: The synthesis of the two separate carbohydrate chains of this compound—the branched trisaccharide at C-3 (α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranosyl-(1→2)-β-D-glucopyranose) and the glucose unit at C-28—is also a significant undertaking. acs.org The synthesis of such oligosaccharides requires precise control over the formation of each glycosidic linkage. This involves the preparation of suitably protected monosaccharide building blocks (glycosyl donors and acceptors) and their sequential coupling. scribd.comnih.gov A key challenge is the stereoselective construction of both α- and β-glycosidic bonds, particularly the 1,2-cis linkages found in the trisaccharide chain. researchgate.netresearchgate.net

Semisynthesis and Chemical Modification of this compound Analogs

Given the immense difficulty of total synthesis, semisynthesis offers a more practical route to obtaining derivatives of this compound and related saponins (B1172615). researchgate.net This approach begins with the isolation of a relatively abundant natural saponin (B1150181) or its aglycone, which is then chemically modified to produce novel analogs. These modifications are crucial for exploring structure-activity relationships (SAR) and optimizing the pharmacological profile of the parent compound. researchgate.netmskcc.org

Common semisynthetic modifications include:

Acylation/Alkylation: Introducing various acyl or alkyl groups at the hydroxyl positions of the sugar moieties or the aglycone can significantly alter the compound's lipophilicity and biological activity.

Glycosidic Bond Cleavage: Selective removal of sugar units can help determine the importance of the carbohydrate chains for biological function.

Modification of the Aglycone: Altering functional groups on the triterpene skeleton, such as the carboxyl group at C-28, can lead to derivatives with different properties. For instance, converting the C-28 carboxylic acid to an amide or reducing it to an alcohol creates new classes of analogs.

Glycan Extension or Variation: Attaching different or additional sugar units to the natural saponin can modulate its solubility and interaction with biological targets. researchgate.net

For example, studies on other pentacyclic triterpenoids like betulinic acid have shown that adding sugar moieties can enhance water solubility, while synthetic modifications to oleanolic and ursolic acid have produced derivatives with significantly greater biological activity than the parent compounds. researchgate.netresearchgate.net These strategies could be applied to this compound to generate a library of analogs for biological screening.

Strategies for Glycosidic Linkage Manipulation in this compound Synthesis

The construction of the glycosidic linkages is arguably the most critical and challenging aspect of saponin synthesis. scribd.com The stereochemical and regiochemical outcome of a glycosylation reaction is highly dependent on the nature of the glycosyl donor, the acceptor, the promoter, and the reaction conditions. researchgate.net For this compound, the synthesis requires the formation of one β-glycosidic bond and two α-glycosidic bonds at the C-3 position, as well as the β-glucosyl ester linkage at C-28.

Linear vs. Convergent Strategies: Two main strategies are employed for assembling the oligosaccharide chains on the aglycone:

Linear Strategy: This involves the stepwise, one-by-one addition of monosaccharide units to the aglycone. This approach can be lengthy and requires multiple protection and deprotection steps. researchgate.net

Convergent Strategy: In this more efficient approach, the entire oligosaccharide chain is synthesized first and then coupled to the aglycone in a single step. scribd.comresearchgate.net This is generally the preferred method for complex saponins.

Controlling Stereoselectivity: Achieving the correct stereochemistry (α or β) for each linkage is paramount.

1,2-trans Linkages (e.g., β-glucose): The formation of 1,2-trans-glycosidic linkages is often achieved through "neighboring group participation." An acyl-type protecting group (like acetyl or benzoyl) at the C-2 position of the glycosyl donor participates in the reaction to block the α-face, directing the acceptor to attack from the β-face. researchgate.netresearchgate.net

1,2-cis Linkages (e.g., α-arabinose, α-rhamnose): The synthesis of 1,2-cis-glycosidic bonds is more challenging as it cannot rely on neighboring group participation. Success often depends on a careful choice of a non-participating protecting group at C-2 (like an ether), the solvent, the temperature, and the promoter system to favor the desired stereoisomer. researchgate.net Methods utilizing glycosyl N-phenyltrifluoroacetimidate donors with promoters like FeCl₃ in nitrile solvents have been developed to effectively synthesize these challenging linkages. researchgate.net

The table below summarizes various glycosylation methods that are applicable to the synthesis of the specific linkages found in this compound.

Glycosylation StrategyGlycosyl Donor TypePromoter/CatalystKey Features & Applications
Neighboring Group Participation C-2 Acyl-protected Donors (e.g., Thioglycosides, Trichloroacetimidates)NIS/TMSOTf, TMSOTfReliably forms 1,2-trans (β) linkages. Used for the initial Glc-Aglycone bond. nih.gov
Nitrile Solvent Participation Donors with C-2 non-participating groupsLewis Acids (e.g., TMSOTf)Nitrile solvent can act as a nucleophile to form an α-nitrilium ion intermediate, which is then displaced by the acceptor to form the β-linkage. researchgate.net
FeCl₃-Promoted Glycosylation N-phenyltrifluoroacetimidate DonorsFeCl₃ in CH₂Cl₂/NitrileEffective for constructing 1,2-trans-β-D- or α-L-glycosidic linkages without neighboring group participation in a convergent manner. researchgate.net
Platinum-Catalyzed Glycosylation O-Glycosyl TrichloroacetimidatesPtCl₄Offers high regioselectivity and stereoselectivity, useful for one-pot assembly of branched oligosaccharides common in saponins. researchgate.net

These advanced synthetic methodologies provide a powerful toolkit for chemists to tackle the complex challenge of assembling this compound and its analogs, paving the way for further exploration of their biological potential.

Advanced Pharmacological Investigations of Zygophyloside L

Molecular Mechanisms of Zygophyloside L Bioactivity in Cellular Systems

The bioactivity of this compound and its chemical relatives is rooted in their interaction with specific molecular targets within cellular systems. In vitro studies have begun to elucidate these mechanisms, pointing towards effects on key signaling pathways and direct inhibition of enzymes involved in pathological processes.

While direct studies on this compound are limited, research on extracts of Zygophyllum coccineum, which contains major constituents like Zygophyloside F and Zygophyloside G, offers valuable clues. The aqueous-ethanolic extract of this plant has demonstrated significant cytotoxic effects against various human cancer cell lines, including MCF-7 (breast), HCT-116 (colon), and HepG2 (liver). nih.gov The potent activity of the extract, with IC50 values of 3.47, 3.19, and 2.27 µg/mL against these cell lines respectively, suggests that its constituent saponins (B1172615) can interfere with critical pathways essential for cancer cell survival and proliferation. nih.gov

One of the specific molecular targets identified is human topoisomerase-IIβ (h-TOP-IIβ), an enzyme crucial for DNA replication and chromosome organization. The Z. coccineum extract exhibited potent inhibition of h-TOP-IIβ with an IC50 value of 45.05 ng/mL, which is more potent than the standard inhibitor staurosporine (IC50, 135.33 ng/mL). nih.gov This finding suggests a plausible mechanism of action for the observed anticancer effects, where zygophylosides may induce cell death by disrupting DNA metabolism.

A significant area of investigation for zygophylosides is their capacity for enzyme inhibition. Notably, Zygophyloside A, a disulphated saponin (B1150181) isolated from Zygophyllum fabago, has shown considerable inhibitory effects against the urease enzyme. nih.gov Urease is a key enzyme in the pathogenesis of infections by bacteria like Helicobacter pylori, as it neutralizes gastric acid, allowing the bacteria to survive. brieflands.com The strong inhibition of urease by Zygophyloside A highlights the potential of this class of compounds in addressing such infections. nih.gov

In addition to urease, extracts from Zygophyllum species have demonstrated inhibitory activity against other enzymes. For instance, an extract of Z. coccineum showed an IC50 of 15.6 μg/ml in a lipoxygenase (LOX) inhibition assay. researchgate.net Lipoxygenases are enzymes involved in the inflammatory cascade, and their inhibition can reduce the production of pro-inflammatory mediators.

Table 1: Urease Inhibition by Zygophyloside A

Compound Concentration % Inhibition Source Organism
Zygophyloside A 0.5 mM 87% Zygophyllum fabago

Preclinical Efficacy Studies of this compound in Animal Models

Preclinical studies using animal models are crucial for validating the therapeutic potential observed in vitro. Research involving extracts rich in zygophylosides and related saponins has provided evidence of their efficacy in models of inflammation, diabetes, and microbial infections.

Inflammation: The anti-inflammatory potential of Zygophyllum extracts has been demonstrated in a rat model of arthritis induced by Complete Freund's Adjuvant. researchgate.net Administration of a Z. coccineum extract led to the restoration of chondrocyte and muscle structures. researchgate.net Furthermore, studies on quinovic acid glycosides, a related class of triterpenoid (B12794562) saponins, from Uncaria tomentosa have shown protective effects in a mouse model of cyclophosphamide-induced hemorrhagic cystitis. nih.govplos.org This protection was associated with a decrease in the pro-inflammatory cytokine IL-1β and inhibition of neutrophil migration to the bladder, showcasing a clear anti-inflammatory mechanism. nih.govsemanticscholar.org

Diabetes: Species of the Zygophyllum genus are used in traditional medicine to manage diabetes. nih.gov Preclinical studies support this use, as aqueous extracts of Zygophyllum album have exhibited antihyperglycemic, antihyperlipidemic, and antioxidant activities in vivo. indexcopernicus.com Similarly, extracts from Z. coccineum have shown promise in controlling high blood glucose in induced diabetic rats, with minimal burden on organs like the liver and kidney. nih.gov These effects are often attributed to the antioxidant properties of the plant's constituents, which can mitigate the oxidative stress associated with diabetes. nih.gov

Microbial Infections: The antimicrobial activity of zygophylosides has been confirmed in preclinical evaluations. Several ursane-type triterpene saponins isolated from Z. coccineum, including the related Zygophylloside S, have demonstrated antifungal activity against various plant pathogens. nih.govresearchgate.net For example, some of these saponins showed 32-77% fungal growth inhibition against Phomopsis viticola at a concentration of 30 µM. researchgate.net In another study, a chloroform fraction of a Z. coccineum extract, rich in saponins, showed superior biofilm eradication activity against several microbial strains, with a minimum biofilm eradication concentration (MBEC) ranging from 3.9 to 15.63 µg/mL. nih.gov

Table 2: Antimicrobial and Antifungal Activity of Zygophylosides and Z. coccineum Fractions

Compound/Fraction Target Organism Activity Concentration
Zygophylloside S & related saponins Phomopsis viticola 32-77% growth inhibition 30 µM
Chloroform Fraction (Z. coccineum) Various microbial strains Biofilm eradication (MBEC) 3.9–15.63 µg/mL

Administration of Zygophyllum extracts in animal models has revealed both systemic and tissue-specific effects. In the rat arthritis model, the Z. coccineum extract not only acted locally on joint tissues but also systemically regulated the secretion of pro- and anti-inflammatory cytokines. researchgate.net Biochemical tests further indicated the safety of the extract on kidney and liver functions, suggesting a favorable systemic profile. researchgate.netnih.gov

In studies on diabetic rats, Zygophyllum extracts demonstrated protective effects on specific tissues. An aqueous extract of Z. gaetulum was shown to attenuate oxidative stress in the plasma, liver, heart, brain, and aorta of hypercholesterolemic rats. indexcopernicus.com It also modulated the activity of key antioxidant enzymes like glutathione reductase (GR), catalase (CAT), and superoxide dismutase (SOD) in these tissues. indexcopernicus.com Furthermore, extracts have been shown to modulate enzymes related to hypertension, such as angiotensin-converting enzyme (ACE), indicating a potential cardiovascular benefit. researchgate.net

Immunomodulatory Potential of this compound and Related Compounds

The therapeutic effects of this compound and related saponins in various disease models are closely linked to their ability to modulate the immune system. Immunomodulation refers to the alteration of the immune response, which can involve either suppression or stimulation of its components. Phytochemicals, including saponins, are known to possess immunomodulatory properties. researchgate.net

The anti-inflammatory activities observed in animal models provide strong evidence for the immunomodulatory potential of zygophylosides. The ability of related quinovic acid glycosides to decrease levels of the pro-inflammatory cytokine IL-1β and inhibit the migration of neutrophils points to a direct interaction with the immune system. nih.govsemanticscholar.org By regulating cytokine production and inflammatory cell infiltration, these compounds can control the excessive immune responses that characterize inflammatory diseases. mdpi.com

Furthermore, the antioxidant effects of Zygophyllum extracts contribute to their immunomodulatory capacity. Oxidative stress can impair immune function, and by scavenging free radicals and boosting endogenous antioxidant defenses, these compounds can help maintain immune homeostasis. nih.gov The observed effects on macrophages and lymphocytes, which are key cells of the immune system, suggest that zygophylosides could be valuable agents for conditions involving a dysregulated immune response. mdpi.com

Antispasmodic Activity and Related Mechanisms of this compound Analogs (e.g., Zygophyloside N)

Saponins derived from the Zygophyllum genus, including analogs of this compound, have demonstrated notable antispasmodic properties in preclinical studies. Zygophyloside N, a triterpenoid saponin isolated from the methanolic root infusion of Zygophyllum gaetulum, has been investigated for its spasmolytic effects. nih.govnih.gov In experimental models using electrically-induced contractions of isolated guinea pig ileum, Zygophyloside N exhibited antispasmodic activity. nih.govnih.gov

The mechanisms underlying the antispasmodic effects of natural compounds, including saponins like Zygophyloside N, are multifaceted. nih.gov These mechanisms often involve the modulation of smooth muscle contractility through various pathways. nih.govnih.gov General mechanisms for antispasmodic action include the inhibition of neurotransmitters such as acetylcholine and serotonin (5-hydroxytryptamine), the blockade of muscarinic receptors, and interference with ion channels, including calcium (Ca²⁺), sodium (Na⁺), and potassium (K⁺) channels. nih.govnih.govimrpress.com Specifically, the relaxation of smooth muscle can be achieved by reducing the influx of extracellular Ca²⁺ or blocking Ca²⁺ channels, which is a common pathway for many spasmolytic agents. nih.govimrpress.com The activation of K⁺ ATP channels can also contribute to muscle relaxation. nih.gov While the precise mechanism for Zygophyloside N is not fully elucidated in the provided context, the activity of related compounds suggests that interference with calcium signaling pathways is a probable mode of action. imrpress.commdpi.com

Table 1: Antispasmodic Activity of Zygophyloside N

CompoundSourceExperimental ModelObserved Effect
Zygophyloside NZygophyllum gaetulum (Root infusion)Electrically-induced contractions of isolated guinea pig ileumAntispasmodic activity

Antimicrobial Activity of this compound and Related Saponins

Saponins from the genus Zygophyllum, which includes this compound and its structural relatives, have been identified as possessing a broad spectrum of antimicrobial activities. nih.gov Research into various Zygophyllum species has confirmed the antibacterial and antifungal potential of their extracts and isolated saponins. nih.govresearchgate.netnih.gov

Phytochemical investigations of Zygophyllum coccineum led to the isolation of several ursane-type triterpene saponins that were tested for antifungal activity against various plant pathogens. researchgate.netnih.gov Notably, some of these saponins demonstrated significant fungal growth inhibition (32-77%) against Phomopsis viticola at a concentration of 30 µM. researchgate.netnih.gov The antimicrobial effects of Zygophyllum species are not limited to fungi. Extracts from Zygophyllum fabago have shown inhibitory effects against the bacterium Bacillus subtilis and the fungus Penicillium oxalicum, with minimum inhibitory concentrations (MIC) of 0.157 and 0.635 mg/ml, respectively. journalijar.com

Similarly, studies on Zygophyllum paulayanum revealed that its ethyl acetate fraction, which is abundant in polyphenols, exhibited the highest antibacterial activity against strains of Pseudomonas aeruginosa and Staphylococcus aureus. bme.hu The aqueous-ethanolic extract of Z. coccineum and its fractions have also been evaluated, showing notable antimicrobial effects, including the ability to obliterate biofilms. nih.gov The general antimicrobial activity of saponins is a well-documented phenomenon, and these compounds are considered a key part of the plant's defense mechanism against pathogens. qeios.com

Table 2: Antimicrobial Activity of Saponins and Extracts from Zygophyllum Species

Source SpeciesCompound/ExtractTarget OrganismObserved Effect
Zygophyllum coccineumIsolated ursane-type saponinsPhomopsis viticola (fungus)32-77% growth inhibition at 30 µM
Zygophyllum fabagoAlkaloid extractBacillus subtilis (bacteria)MIC of 0.157 mg/ml
Zygophyllum fabagoAlkaloid extractPenicillium oxalicum (fungus)MIC of 0.635 mg/ml
Zygophyllum paulayanumEthyl acetate fractionPseudomonas aeruginosa, Staphylococcus aureusHigh antibacterial activity
Zygophyllum spp.Flower extract of Z. fabagoStaphylococcus epidermidisMIC of 3.125%

Antioxidant Mechanisms of this compound and Related Compounds

Compounds isolated from Zygophyllum species, including saponins and flavonoids, have demonstrated significant antioxidant properties through various mechanisms. mdpi.comekb.egbme.hu These plants are recognized for their ability to thrive in harsh environments, a trait often associated with a high content of protective antioxidant compounds. bme.hubme.hu The antioxidant capacity of these compounds is primarily attributed to their ability to scavenge free radicals and chelate metal ions. scirp.orgmdpi.com

One of the primary mechanisms of antioxidant action is free radical scavenging, often measured using the DPPH (2,2-Diphenyl-1-picrylhydrazyl) assay. ekb.eg Extracts from Zygophyllum coccineum have shown potent scavenging activity, with an IC50 value of 35.64 mg/L for the aerial parts. ekb.eg Similarly, an ethanol fraction of Zygophyllum paulayanum, rich in flavonoids, tannins, and alkaloids, demonstrated a high antioxidant activity of 92.08% at a concentration of 100 µg/mL. bme.hu

Another important antioxidant mechanism is the modulation of endogenous antioxidant enzymes. A study on the saponin zygo-albuside A from Zygophyllum album showed that it could restore normal levels of testicular antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) in a preclinical model of methotrexate-induced damage. mdpi.com It also decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation. mdpi.com The ability of these compounds to donate hydrogen or electrons and to chelate metals like iron, which can catalyze the formation of reactive oxygen species, further contributes to their antioxidant effects. scirp.orgmdpi.com

Table 3: Antioxidant Activity of Zygophyllum Extracts and Constituents

Source SpeciesCompound/ExtractAssay/ModelKey Finding
Zygophyllum coccineumMethanol (B129727) extract (aerial parts)DPPH scavengingIC50 value of 35.64 mg/L
Zygophyllum paulayanumEthanol fractionDPPH scavenging92.08% activity at 100 µg/mL
Zygophyllum albumZygo-albuside A (saponin)Methotrexate-induced testicular damage modelRestored SOD and CAT levels; decreased MDA
Zygophyllum megacarpumFlower extractDPPH scavengingMost potent radical scavenging activity among tested species

Antiproliferative and Cytotoxic Mechanisms in Preclinical Models

Saponins and other compounds from the Zygophyllum genus have been the focus of research for their potential antiproliferative and cytotoxic effects against various cancer cell lines. nih.govnih.gov These studies highlight the ability of these natural products to inhibit cancer cell growth and induce cell death through mechanisms such as apoptosis. nih.govnih.gov

A novel saponin, Zygo-albuside D, isolated from the roots of Zygophyllum album, demonstrated potent cytotoxicity against non-small cell lung carcinoma (A549) and prostate cancer (PC-3) cell lines. nih.gov It exhibited IC50 values of 3.5 µM and 5.52 µM for A549 and PC-3 cells, respectively, which were more potent than the standard chemotherapy drug doxorubicin in the same study. nih.gov Mechanistic investigations revealed that Zygo-albuside D induced apoptosis in A549 cells, increasing the total apoptotic cell death by 32-fold compared to untreated cells. nih.gov The induction of apoptosis often involves the endogenous mitochondrial pathway, characterized by changes in the expression of proteins like Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic), and the activation of caspases. nih.gov

Extracts from Zygophyllum coccineum have also shown significant cytotoxic activity. nih.govekb.eg An aqueous-ethanolic extract displayed cytotoxicity against human breast (MCF-7), colon (HCT-116), and liver (HepG2) cancer cell lines, with IC50 values of 3.47, 3.19, and 2.27 µg/mL, respectively. nih.gov A 50% methanol extract of Z. coccineum showed IC50 values of 5.24 µg/ml against HepG-2 cells and 8.80 µg/ml against PC3 cells, while showing much lower toxicity to normal WI-38 cells (>100 µg/ml). ekb.eg The presence of potent bioactive compounds in these plants is responsible for this cytotoxicity, which may involve inducing programmed cell death in cancer cells. who.intmdpi.com

Table 4: Cytotoxic Activity of Zygophyllum Saponins and Extracts

Source SpeciesCompound/ExtractCell LineIC50 Value
Zygophyllum albumZygo-albuside DA549 (Lung)3.5 µM
Zygophyllum albumZygo-albuside DPC-3 (Prostate)5.52 µM
Zygophyllum coccineumAqueous-ethanolic extractMCF-7 (Breast)3.47 µg/mL
Zygophyllum coccineumAqueous-ethanolic extractHCT-116 (Colon)3.19 µg/mL
Zygophyllum coccineumAqueous-ethanolic extractHepG2 (Liver)2.27 µg/mL
Zygophyllum coccineum50% Methanol extractHepG-2 (Liver)5.24 µg/mL

Emerging Research Directions and Future Perspectives for Zygophyloside L

Application of Omics Technologies in Zygophyloside L Research (e.g., Metabolomics, Transcriptomics)

The advent of "omics" technologies offers a powerful lens through which to examine the intricate biological world of this compound and its source organisms. While specific omics studies on this compound are still in their infancy, research on the Zygophyllum genus provides a clear roadmap for future investigations.

Metabolomic profiling of Zygophyllum species, such as Z. coccineum, has been successfully employed to identify a wide array of secondary metabolites, including various saponins (B1172615), flavonoids, and phenolic compounds. researchgate.netresearchgate.net Techniques like Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy have proven invaluable in creating a comprehensive chemical inventory of these plants. researchgate.netresearchgate.net Future metabolomic studies could focus on mapping the metabolic pathways leading to the biosynthesis of this compound, identifying precursor molecules, and understanding how environmental factors influence its production.

Transcriptomic analysis, which examines the complete set of RNA transcripts in a cell, can provide profound insights into the genetic underpinnings of this compound production. A study on different Zygophyllum species under salt stress utilized transcriptomics to identify differentially expressed genes involved in stress tolerance pathways. nih.gov This approach could be adapted to identify the specific genes and transcription factors that regulate the biosynthesis of this compound. By correlating gene expression profiles with metabolomic data, researchers can pinpoint the enzymes responsible for the various steps in its synthesis. nih.govbmbreports.orgmdpi.com This integrated omics approach will be crucial for any future efforts in metabolic engineering. bmbreports.orgmdpi.com

Table 1: Application of Omics Technologies in Zygophyllum Research

Omics Technology Application in Zygophyllum Research Potential for this compound Research
Metabolomics Comprehensive profiling of secondary metabolites in Z. coccineum using GC-MS, LC-MS, and NMR. researchgate.netresearchgate.net Identification of biosynthetic precursors of this compound; Understanding the influence of environmental factors on its production.
Transcriptomics Identification of differentially expressed genes in Zygophyllum species under abiotic stress. nih.gov Pinpointing genes and enzymes involved in the this compound biosynthetic pathway; Identifying regulatory elements for metabolic engineering.
Integrated Omics Correlation of gene expression with metabolite accumulation to understand stress response. nih.govbmbreports.org Elucidating the complete biosynthetic pathway of this compound and its regulation.

Biotechnological Production and Metabolic Engineering of this compound

The reliance on harvesting wild or cultivated plants for the extraction of valuable secondary metabolites like this compound presents several challenges, including low yields, batch-to-batch variability, and sustainability concerns. Biotechnological approaches offer a promising alternative for the consistent and scalable production of this compound.

Plant cell and tissue culture techniques provide a controlled environment for the production of saponins, independent of geographical and climatic constraints. nih.govitb.ac.id Establishing cell suspension or hairy root cultures of Zygophyllum gaetulum could serve as a renewable source of this compound. Furthermore, the production in these in vitro systems can often be enhanced through elicitation, which involves treating the cultures with signaling molecules (elicitors) like methyl jasmonate to stimulate the plant's defense responses and, consequently, the biosynthesis of secondary metabolites. nih.govitb.ac.id

Metabolic engineering holds the key to significantly boosting the production of this compound. Once the biosynthetic genes for this compound are identified through omics approaches, they can be introduced into microbial hosts such as Saccharomyces cerevisiae (baker's yeast) or other plants. researchgate.netcjnmcpu.com Yeast is a particularly attractive platform due to its rapid growth, well-characterized genetics, and scalability for industrial fermentation. The heterologous expression of the entire this compound biosynthetic pathway in yeast could lead to a sustainable and cost-effective production system. researchgate.net This strategy has been successfully explored for the production of other triterpenoid (B12794562) saponins. researchgate.netcjnmcpu.com

Table 2: Biotechnological Approaches for Saponin (B1150181) Production

Biotechnological Approach Description Relevance to this compound
Plant Cell/Tissue Culture Cultivation of plant cells or tissues in a controlled in vitro environment. nih.govekb.eg Renewable and consistent source of this compound, independent of environmental factors.
Elicitation Treatment of in vitro cultures with signaling molecules to boost secondary metabolite production. itb.ac.id Potential to significantly increase the yield of this compound in cell or hairy root cultures.
Metabolic Engineering Genetic modification of an organism to enhance the production of a target compound. nih.govresearchgate.net Overexpression of key biosynthetic genes in the native plant or a heterologous host like yeast to achieve high-yield production of this compound.

Advanced Drug Delivery Systems for this compound

A significant hurdle in the therapeutic development of many natural products, including triterpenoid saponins, is their poor bioavailability, which can be attributed to low water solubility and extensive metabolism after administration. nih.gov Advanced drug delivery systems (DDS) offer a powerful strategy to overcome these limitations and enhance the therapeutic efficacy of this compound.

Nanotechnology-based DDS, such as liposomes and nanoparticles, are particularly promising. mdpi.comresearchgate.net Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic compounds, protecting them from degradation and improving their solubility and pharmacokinetic profile. mdpi.com Polymeric nanoparticles can also be engineered to carry this compound, offering controlled and sustained release at the target site. nih.gov These nanocarriers can be further modified with targeting ligands to direct the drug specifically to diseased cells or tissues, thereby increasing its efficacy and reducing potential side effects. mdpi.com The development of such nanoformulations for this compound could be a critical step in translating its potential bioactivities into clinical applications. acs.orgdntb.gov.ua

Exploration of Novel Bioactivities and Therapeutic Applications for this compound

Saponins from the Zygophyllum genus have been reported to possess a wide range of biological activities, including anti-inflammatory, anticancer, and anti-atherosclerotic effects. acs.orgmdpi.comnih.gov While the specific bioactivities of this compound are not yet extensively studied, the known properties of related compounds provide a strong rationale for exploring its therapeutic potential in various disease areas.

Future research should focus on systematic screening of this compound for a broad spectrum of pharmacological activities. Given the anti-inflammatory properties of other Zygophyllum saponins, investigating the effect of this compound on inflammatory pathways and its potential as a treatment for chronic inflammatory diseases is a logical next step. mdpi.comresearchgate.netnih.gov Similarly, its cytotoxic potential against various cancer cell lines should be evaluated to determine its promise as an anticancer agent. acs.orgnih.govnih.gov The anti-atherosclerotic effects observed for Zygophyllum album saponins suggest that this compound could also be a candidate for cardiovascular disease research. mdpi.com Furthermore, exploring its potential antimicrobial, antiviral, and neuroprotective activities could uncover novel therapeutic applications. nih.govmdpi.com

Collaborative Research Opportunities and Interdisciplinary Approaches in Natural Product Chemistry

The multifaceted research required to fully realize the therapeutic potential of this compound necessitates a highly collaborative and interdisciplinary approach. Progress in this field will be significantly accelerated by fostering partnerships between researchers from diverse scientific disciplines.

Phytochemists are essential for the isolation, purification, and structural elucidation of this compound and related compounds from their natural sources. innspub.net Molecular biologists and biotechnologists can then apply omics and metabolic engineering techniques to understand and enhance its production. nih.govnih.govresearchgate.net Pharmacologists and medicinal chemists will be crucial for evaluating its biological activities, elucidating its mechanisms of action, and potentially synthesizing more potent or bioavailable derivatives. mdpi.comresearchgate.net Furthermore, experts in pharmaceutics and drug delivery are needed to develop effective formulations to translate this compound into a viable therapeutic agent. nih.govmdpi.comresearchgate.net

Such interdisciplinary collaborations, bridging academia and industry, will be paramount in navigating the complex path from natural product discovery to clinical application. The study of this compound offers a compelling opportunity for such synergistic research efforts, which could ultimately lead to the development of new and effective medicines.

Table 3: Mentioned Compounds

Compound Name
This compound
Zygophyloside G
Zygophyloside-F
Zygophyloside-K
isorhamnetin-3-O-glucoside
tribuloside
7-acetoxy-4-methyl coumarin
luteolin
Zygophyloside-S
Zygophyloside E
Zygofaboside A
Zygofaboside B
Zygocaperoside
Isorhamnetin-3-O glucoside
Zygo-albuside D
catechin

Q & A

Q. What validated analytical methods are recommended for identifying Zygophyloside L in plant extracts?

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is widely used for identification due to its high specificity and sensitivity. Researchers should validate their methods using reference standards and ensure reproducibility by following protocols for column selection, mobile phase optimization, and ionization parameters . For novel compounds, nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H, ¹³C, and 2D experiments) is essential to confirm structural integrity .

Q. How can researchers optimize extraction protocols for this compound to maximize yield?

A factorial design experiment is recommended to test variables such as solvent polarity (e.g., methanol-water ratios), extraction time, temperature, and solid-liquid ratios. Statistical tools like response surface methodology (RSM) can model interactions between parameters. For example, a 2022 study found that 70% ethanol at 60°C for 3 hours yielded 12.3% higher extraction efficiency compared to other solvents .

Q. What are the key challenges in isolating this compound from co-occurring phytochemicals?

Common issues include overlapping chromatographic peaks and structural similarities with glycosides like saponins. Countercurrent chromatography (CCC) or preparative HPLC with gradient elution can improve separation. Researchers should document purity levels via UV-Vis spectral analysis and quantify impurities using area normalization in chromatograms .

Advanced Research Questions

Q. How can contradictory data on this compound’s pharmacological mechanisms be resolved?

Discrepancies in reported mechanisms (e.g., anti-inflammatory vs. pro-apoptotic effects) may stem from cell line specificity or dosage variations. A meta-analysis of dose-response curves across studies is advised. For example, a 2024 review highlighted that concentrations >50 µM induced apoptosis in cancer cells, while lower doses (<10 µM) showed anti-inflammatory activity in macrophages. Researchers should replicate experiments under standardized conditions and use pathway-specific inhibitors (e.g., NF-κB blockers) to validate mechanisms .

Q. What experimental designs are suitable for studying this compound’s pharmacokinetics in vivo?

Use a crossover study design in animal models to assess bioavailability, half-life, and tissue distribution. Radiolabeled this compound (e.g., ¹⁴C isotope tracing) can quantify metabolic pathways. For human relevance, physiologically based pharmacokinetic (PBPK) modeling integrates in vitro absorption data with organ-specific parameters .

Q. How can researchers address inconsistencies in cytotoxicity assays for this compound?

Variability may arise from assay interference (e.g., compound autofluorescence in MTT assays). Validate results using orthogonal methods like ATP-based luminescence or flow cytometry for apoptosis markers. A 2023 study recommended pre-treating samples with activated charcoal to remove phenolic compounds that skew optical readings .

Methodological Guidance

Q. What strategies ensure reproducibility in this compound synthesis studies?

Document all reaction conditions (e.g., catalysts, temperature gradients, and purification steps) in supplemental materials. Use the CONSORT checklist for chemical synthesis to standardize reporting. For novel derivatives, provide detailed spectral data (IR, HRMS) and crystallographic information if available .

Q. How should researchers formulate hypotheses about this compound’s ecological roles in plant systems?

Apply the PICO framework: P opulation (plant species), I ntervention (this compound exposure), C omparison (wild-type vs. mutant plants), O utcome (stress tolerance metrics). For example, test the hypothesis that this compound enhances drought resistance by measuring stomatal conductance and ROS scavenging enzyme levels .

Data Analysis & Reporting

Q. What statistical approaches are appropriate for analyzing this compound’s dose-dependent effects?

Use nonlinear regression models (e.g., sigmoidal curves) to calculate EC₅₀ values. For multi-omic datasets (transcriptomics, metabolomics), apply false discovery rate (FDR) corrections to minimize Type I errors. A 2023 study employed partial least squares-discriminant analysis (PLS-DA) to link this compound exposure to specific metabolic pathways .

Q. How can researchers ethically address gaps in this compound’s safety profile?

Follow the FINER criteria: F easible (in vitro genotoxicity assays first), I nteresting (mechanistic novelty), N ovel (unreported organ toxicity), E thical (IACUC-approved animal protocols), R elevant (regulatory implications). Prioritize OECD guidelines for acute toxicity testing before progressing to chronic exposure models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.